

Application Note: Synthesis of 4-Methoxy-4'-thiomorpholinomethyl Benzophenone

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Compound of Interest

Compound Name:	4-methoxy-4'-thiomorpholinomethyl benzophenone
CAS No.:	898782-37-1
Cat. No.:	B1604355

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Introduction & Scope

This protocol details the synthesis of **4-methoxy-4'-thiomorpholinomethyl benzophenone**, a sulfur-containing analog of the commercial photoinitiator 4-methoxy-4'-morpholinomethyl benzophenone (CAS 898769-72-7). Benzophenone derivatives of this class are critical in UV-curable coating technologies and as intermediates in medicinal chemistry (e.g., antihistamine scaffolds).

The thiomorpholine moiety is introduced to modulate solubility profiles and alter the hydrogen-abstraction kinetics compared to its morpholine counterpart. This guide utilizes a convergent three-step linear synthesis starting from commercially available anisole and p-toluoyl chloride.

Target Molecule Analysis[1][2][3]

- Core Scaffold: Benzophenone (Diaryl ketone).[1]

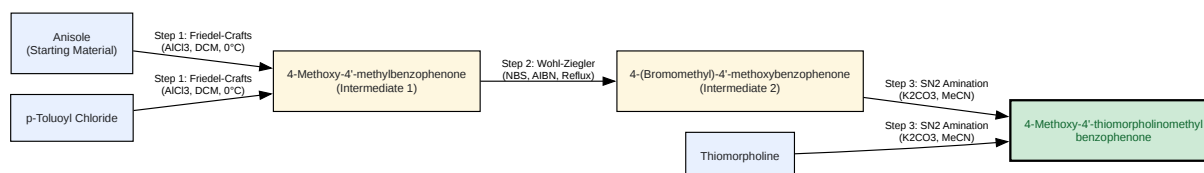
- Electronic Character: Push-pull system (Electron-donating methoxy group vs. electron-withdrawing carbonyl).
- Key Challenge: Selective functionalization of the 4'-methyl group without halogenating the electron-rich anisole ring.

Retrosynthetic Strategy & Logic

The synthesis is designed to avoid the use of chloromethyl ether (a potent carcinogen used in Blanc chloromethylation). Instead, we employ a Wohl-Ziegler bromination strategy.

- Step 1: Friedel-Crafts Acylation: Construction of the benzophenone core using anisole and p-toluoyl chloride. The methoxy group directs para, ensuring high regioselectivity.
- Step 2: Radical Bromination: Selective functionalization of the benzylic methyl group using N-Bromosuccinimide (NBS). Critical: Radical conditions are chosen to prevent Electrophilic Aromatic Substitution (EAS) on the electron-rich methoxy-ring.
- Step 3: Nucleophilic Substitution (
): Displacement of the benzylic bromide by thiomorpholine.

Pathway Visualization



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Figure 1: Retrosynthetic logic flow. Note the linear progression designed to isolate stable intermediates.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-4'-methylbenzophenone

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS)

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.	Role
Anisole	108.14	1.0	Nucleophile
p-Toluoyl Chloride	154.59	1.05	Electrophile
Aluminum Chloride ()	133.34	1.1	Lewis Acid Catalyst
Dichloromethane (DCM)	-	Solvent	Medium

Protocol

- Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Catalyst Suspension: Charge flask with (1.1 eq) and anhydrous DCM (5 mL/g of substrate). Cool to 0–5°C in an ice bath.
- Acyl Chloride Addition: Add p-toluoyl chloride (1.05 eq) dropwise. Stir for 15 mins to form the acylium ion complex.
- Substrate Addition: Add anisole (1.0 eq) diluted in DCM dropwise over 30 minutes. Control: Maintain internal temperature <10°C to prevent polymerization or ortho-substitution.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Quench: Pour reaction mixture slowly into a beaker of crushed ice/HCl (conc.) mixture. Caution: Exothermic hydrolysis of aluminum salts.

- Workup: Separate organic layer.[2] Wash aqueous layer with DCM (2x). Combine organics and wash with Sat.

, then Brine.[2] Dry over

. [2]

- Purification: Recrystallize from Ethanol/Hexane if necessary.
 - Expected Yield: 85–90%
 - Appearance: White to off-white solid.

Step 2: Synthesis of 4-(Bromomethyl)-4'-methoxybenzophenone

Reaction Type: Wohl-Ziegler Bromination Mechanism: Free Radical Substitution

Reagents & Stoichiometry

Reagent	Equiv.	Role
Intermediate 1	1.0	Substrate
N-Bromosuccinimide (NBS)	1.05	Bromine Source
AIBN (Azobisisobutyronitrile)	0.05	Radical Initiator
Methyl Acetate or	Solvent	Solvent

Protocol

- Setup: Use a round-bottom flask with a reflux condenser. Note: Ensure glassware is free of acetone (reacts with NBS).
- Dissolution: Dissolve Intermediate 1 in solvent (Methyl Acetate is recommended as a greener alternative to or Benzene).
- Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

- Initiation: Heat to gentle reflux (approx. 75–80°C).
 - Expert Insight: If the reaction is slow to start (solution remains yellow/orange from NBS), expose to a halogen lamp to photo-initiate.
- Monitoring: Reflux for 2–4 hours. Monitor by TLC.[3] Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the dibromomethyl byproduct).
- Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid succinimide.
- Concentration: Evaporate solvent under reduced pressure.
- Purification: Isolate the benzyl bromide. If purity is <95%, recrystallize from cyclohexane. Do not use silica column unless necessary, as benzyl bromides can degrade.

Step 3: Coupling to form 4-Methoxy-4'-thiomorpholinomethyl benzophenone

Reaction Type: Nucleophilic Substitution (

)

Reagents & Stoichiometry

Reagent	Equiv.	Role
Intermediate 2 (Bromide)	1.0	Electrophile
Thiomorpholine	1.1	Nucleophile
Potassium Carbonate (2.0	Base (Acid Scavenger)
)		
Acetonitrile (Solvent	Polar Aprotic Solvent
)		

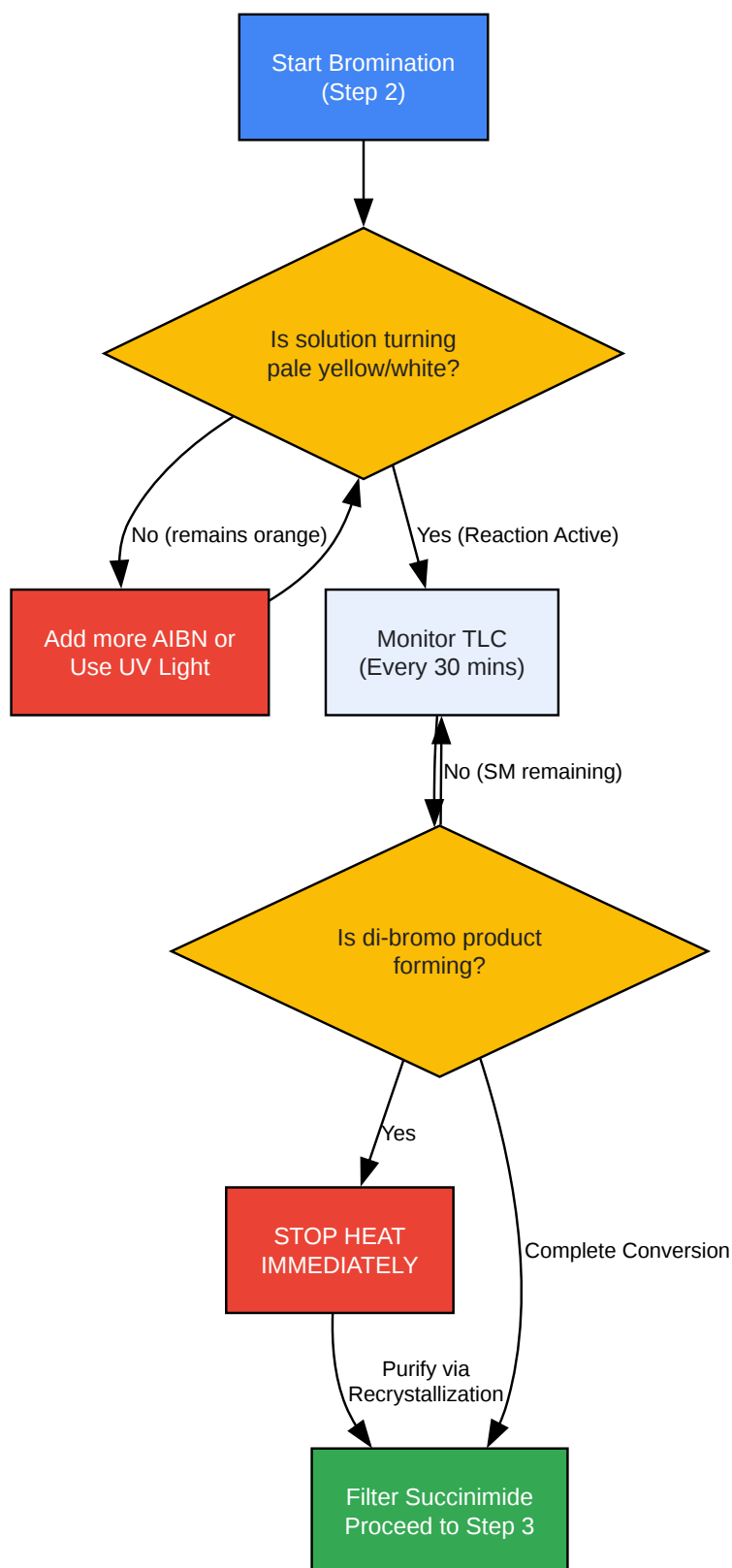
Protocol

- Setup: 250 mL flask with stir bar.

- Mixing: Suspend Intermediate 2 (1.0 eq) and anhydrous (2.0 eq) in Acetonitrile.
- Amination: Add Thiomorpholine (1.1 eq) dropwise at RT.
 - Control: Thiomorpholine has a strong stench; use a fume hood.
- Reaction: Heat to 50°C for 4–6 hours. The reaction is usually fast.
- Workup: Filter off inorganic salts (, excess carbonate). Concentrate the filtrate.
- Extraction: Redissolve residue in EtOAc, wash with water (to remove excess amine) and Brine.
- Final Purification: Recrystallize from Ethanol or Isopropanol.
 - Validation: Check ¹H NMR for the disappearance of the benzylic signal (~4.5 ppm) and appearance of the signal (~3.5 ppm).

Critical Control Points & Troubleshooting

The following workflow diagram highlights the decision-making process during the critical bromination step, which is the most prone to failure due to side reactions.



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Figure 2: Decision logic for Step 2 (Bromination) to ensure product purity.

Troubleshooting Table

Problem	Probable Cause	Corrective Action
Step 1: Low Yield	Moisture in	Use fresh, anhydrous . Dry DCM over molecular sieves.
Step 1: Ortho-isomer	Temperature too high	Keep addition temperature strictly <5°C.
Step 2: No Reaction	Radical inhibition	Degas solvent (remove) . Add fresh AIBN. Use UV lamp.[3][4]
Step 2: Di-bromination	Excess NBS or time	Use exactly 1.05 eq NBS. Stop reaction at 95% conversion.
Step 3: Quaternary Salt	Excess Bromide	Ensure Thiomorpholine is in slight excess (1.1 eq).

References

- Thiomorpholine Synthesis & Reactivity: Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. ACS Organic Process Research & Development. Retrieved from [\[Link\]](#)
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